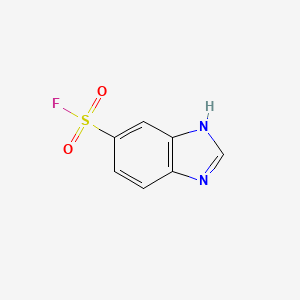

1H-1,3-benzodiazole-5-sulfonyl fluoride

Description

Structural Classification within Heterocyclic Sulfonyl Fluorides

From a structural standpoint, 1H-1,3-benzodiazole-5-sulfonyl fluoride (B91410) is classified as a heteroaromatic sulfonyl fluoride. rhhz.netenamine.net This classification is based on the direct attachment of the sulfonyl fluoride group (-SO2F) to a carbon atom within the aromatic ring system of the benzimidazole (B57391) heterocycle. Heterocyclic compounds are organic molecules that contain a ring structure with at least one atom other than carbon, such as nitrogen, within the ring. apacsci.comresearchgate.net Benzimidazole itself is a bicyclic system, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. apacsci.comresearchgate.net The presence of the sulfonyl fluoride on this heteroaromatic core defines its chemical class and influences its reactivity.

| Structural Feature | Classification | Description |

|---|---|---|

| Core Ring System | Heterocycle | A cyclic compound containing atoms of at least two different elements in its ring(s). |

| Aromaticity | Aromatic | The core is a fused benzene and imidazole ring system, which is aromatic. |

| Functional Group | Sulfonyl Fluoride | Contains the -SO2F group attached to the benzimidazole ring. |

| Overall Class | Heteroaromatic Sulfonyl Fluoride | An aromatic heterocyclic compound functionalized with a sulfonyl fluoride group. |

Strategic Importance of the Sulfonyl Fluoride Moiety in Chemical Transformations

The sulfonyl fluoride moiety is of significant strategic importance in chemical research, primarily due to its distinct balance of stability and reactivity. nih.govresearchgate.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis and are resistant to reduction. nih.gov This stability allows the -SO2F group to be carried through various synthetic steps without decomposition.

However, the sulfur atom in a sulfonyl fluoride is highly electrophilic and can react with specific nucleophiles under controlled conditions. This reactivity is particularly valuable in the field of chemical biology, where sulfonyl fluorides are employed as "warheads" for targeted covalent inhibitors. acs.orgbohrium.com They can form robust covalent bonds with the nucleophilic side chains of certain amino acid residues within protein binding sites, such as lysine (B10760008), tyrosine, serine, and histidine. acs.orgacs.orgnih.gov This ability to form permanent linkages with protein targets can lead to enhanced potency and prolonged duration of action for therapeutic agents. bohrium.com The selectivity for these "beyond-cysteine" residues expands the range of proteins that can be targeted with covalent drugs. nih.gov

| Amino Acid Residue | Nucleophilic Group | Reactivity with Sulfonyl Fluoride |

|---|---|---|

| Lysine (Lys) | ε-amino group | Forms stable sulfonamide bond. acs.org |

| Tyrosine (Tyr) | Phenolic hydroxyl group | Forms stable sulfonate ester bond. acs.org |

| Serine (Ser) | Hydroxyl group | Can form stable sulfonate ester bond. nih.gov |

| Histidine (His) | Imidazole side chain | Can form a sulfonyl-imidazole adduct. acs.orgacs.org |

| Cysteine (Cys) | Thiol group | Forms an unstable thiosulfonate ester adduct. acs.orgacs.org |

Advancements in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and its Intersections with Benzodiazole Scaffolds

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation "click chemistry" reaction, a class of reactions known for their reliability, high yield, and broad applicability. researchgate.netuga.edulatrobe.edu.au The core of SuFEx chemistry is the reaction of a sulfonyl fluoride (R-SO2F) or a fluorosulfate (B1228806) (R-OSO2F) with a nucleophile, resulting in the displacement of the fluoride ion to form a new covalent bond. researchgate.netnih.gov This process provides a highly efficient and modular way to connect different molecular building blocks. nih.govrsc.org

Key features of SuFEx chemistry include its metal-free conditions and its compatibility with a wide range of functional groups, as well as its stability in the presence of water and oxygen. researchgate.netuga.edu These characteristics make SuFEx a powerful tool in diverse fields, including drug discovery, materials science, and the synthesis of chemical probes. rsc.orggrantome.comjk-sci.com

The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in clinically approved drugs. impactfactor.orgresearchgate.netnih.gov The incorporation of a sulfonyl fluoride group onto this scaffold, as in 1H-1,3-benzodiazole-5-sulfonyl fluoride, makes it a prime candidate for use in SuFEx-based modular synthesis. Although specific applications of this exact compound in SuFEx reactions are not yet widely documented, the established reactivity of aromatic sulfonyl fluorides in SuFEx transformations suggests its potential. enamine.netnih.gov Such a molecule could serve as a "hub" to be connected with various nucleophile-containing fragments, enabling the rapid generation of libraries of complex benzimidazole derivatives for biological screening. acs.org

| Feature of SuFEx Chemistry | Description |

|---|---|

| Reaction Type | Click Chemistry researchgate.netuga.edu |

| Core Transformation | Nucleophilic substitution at a sulfur(VI)-fluoride center. nih.gov |

| Key Reactants | Sulfonyl fluorides (R-SO2F), Fluorosulfates (R-OSO2F). researchgate.net |

| Common Nucleophiles | Phenols (as silyl (B83357) ethers or phenolates), amines. nih.gov |

| Advantages | High efficiency, modularity, metal-free, wide functional group tolerance, stable products. nih.govnih.gov |

| Applications | Drug discovery, materials science, polymer chemistry, chemical biology. rsc.orggrantome.comjk-sci.com |

Structure

3D Structure

Properties

IUPAC Name |

3H-benzimidazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJUHTRWDHIHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)F)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic and Research Applications of 1h 1,3 Benzodiazole 5 Sulfonyl Fluoride in Chemical Science

Role as a Versatile Synthon in Organic Synthesis

In the realm of organic synthesis, 1H-1,3-benzodiazole-5-sulfonyl fluoride (B91410) is recognized as a powerful synthon—a molecular fragment used to build larger, more complex molecules. Its utility is derived from the dual functionality of its stable heterocyclic scaffold and the precisely reactive sulfonyl fluoride group.

The benzimidazole (B57391) unit of 1H-1,3-benzodiazole-5-sulfonyl fluoride serves as a foundational scaffold for the construction of a wide array of more complex heterocyclic systems. Sulfonyl fluorides, particularly those integrated into heterocyclic skeletons, have garnered significant attention for their applications in organic synthesis and drug discovery. researchgate.net The stability of the benzimidazole core allows for chemical modifications at other positions, while the sulfonyl fluoride group can be retained for subsequent transformations or as a key pharmacophoric element. For instance, cyclic saturated aminosulfonyl fluorides have been developed as stable scaffolds that permit protecting-group-free synthesis of sulfonamides, where the nitrogen atom can be modified through acylation, arylation, or reductive amination. researchgate.net This principle highlights the potential of this compound to act as a precursor for libraries of compounds with diverse functionalities and potential biological activities.

The sulfonyl fluoride moiety is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction developed by K. Barry Sharpless and coworkers. nih.govsigmaaldrich.com Click chemistry refers to reactions that are modular, high-yielding, and generate only inoffensive byproducts. SuFEx has emerged as a reliable method for creating stable intermolecular connections in fields ranging from materials science to drug discovery. sigmaaldrich.comresearchgate.net

The this compound can act as a "connective hub" in SuFEx reactions. The sulfonyl fluoride group (-SO₂F) is exceptionally stable under many conditions but reacts readily and chemoselectively with nucleophiles like phenols and amines under specific activation, forming robust sulfonate or sulfonamide linkages. sigmaaldrich.com This balanced stability and reactivity is a hallmark of SuFEx connectors. sigmaaldrich.comresearchgate.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are resistant to reduction and hydrolysis, allowing for cleaner reactions in a variety of solvents, including aqueous environments. sigmaaldrich.com This makes them ideal for modular synthesis, where pre-functionalized molecular building blocks are reliably joined together. nih.gov

Table 1: Key Features of Sulfonyl Fluorides in SuFEx Click Chemistry

| Feature | Description | Source(s) |

|---|---|---|

| Balanced Reactivity | The sulfonyl fluoride group is stable in many chemical environments, including refluxing aniline (B41778) and aqueous solutions, yet reacts efficiently with nucleophiles under specific catalytic conditions. | sigmaaldrich.com |

| High Chemoselectivity | Reactions almost exclusively occur at the sulfur center, producing sulfonylation products without the side reactions often seen with sulfonyl chlorides. | sigmaaldrich.com |

| Robust Linkages | The resulting sulfonate and sulfonamide bonds are highly stable, making them suitable for applications requiring durable molecular connections. | nih.gov |

| Modular Connection | Serves as a reliable "click" handle to connect different molecular fragments, facilitating the rapid assembly of complex molecules and polymers. | nih.govsigmaaldrich.com |

Parallel chemistry is a synthetic strategy aimed at producing large libraries of related compounds simultaneously for screening purposes, particularly in drug discovery. The structure of this compound makes it a potentially valuable monomer for such efforts. Its bifunctional nature—a modifiable heterocyclic ring system and a reactive SuFEx handle—allows for the creation of diversity at multiple points. For example, practical and efficient parallel methods have been developed for the synthesis of libraries based on benzothiazepinone scaffolds, which possess multiple diversity points for derivatization. nih.gov Similarly, this compound could be used as a core structure, with variations introduced on the benzimidazole ring and a diverse set of nucleophiles coupled to the sulfonyl fluoride group to rapidly generate a large library of distinct molecules. The reliability of the SuFEx reaction further enhances its suitability for the automated or semi-automated workflows common in parallel synthesis.

Applications in Chemical Biology Research

In chemical biology, this compound and related compounds are leveraged as tools to investigate and manipulate biological processes at the molecular level. The sulfonyl fluoride group acts as a mild electrophile, or "warhead," capable of forming covalent bonds with specific nucleophilic amino acid residues in proteins.

Covalent probes are small molecules that form a permanent bond with their biological target, which is advantageous for mapping drug-binding sites, validating targets, and developing potent inhibitors. The sulfonyl fluoride moiety has become a popular warhead in the design of such probes due to its unique reactivity profile. nih.gov It can target a broader range of nucleophilic amino acids beyond the commonly targeted cysteine, including lysine (B10760008), tyrosine, serine, and histidine. nih.gov

Chemical probes incorporating a sulfonyl fluoride group, such as derivatives of this compound, can be designed to first bind non-covalently to a specific site on a protein. This proximity then facilitates a covalent reaction between the sulfonyl fluoride and a nearby nucleophilic residue, permanently labeling the protein. acs.org This strategy has been used to develop probes for complex targets like the E3 ubiquitin ligase cereblon, where sulfonyl fluoride-containing ligands were developed to engage a histidine residue and modulate the protein's activity. rsc.org The benzimidazole portion of the molecule can be tailored to provide binding affinity and selectivity for the protein of interest, while the sulfonyl fluoride ensures covalent and irreversible engagement.

Table 2: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Nucleophilic Group | General Reactivity | Source(s) |

|---|---|---|---|

| Lysine | ε-amino (-NH₂) | Readily targeted, especially when the local protein environment lowers its pKa. | acs.orgucsf.edunih.gov |

| Tyrosine | Phenolic hydroxyl (-OH) | A common target for sulfonyl fluorides and related fluorosulfates. | ucsf.edunih.govresearchgate.net |

| Serine | Hydroxyl (-OH) | Can be targeted, particularly within enzyme active sites (e.g., serine proteases). | nih.govnih.gov |

| Threonine | Hydroxyl (-OH) | Less common than serine but can be modified. | acs.orgnih.gov |

| Histidine | Imidazole (B134444) ring | Can be targeted, as demonstrated with probes for the cereblon E3 ligase. | acs.orgrsc.org |

A significant advantage of sulfonyl fluoride-based probes is their ability to target amino acids like lysine and tyrosine, which are frequently found in ligand-binding sites but are less intrinsically nucleophilic than cysteine. ucsf.edu Covalent targeting of these residues opens up a much larger portion of the proteome for drug discovery and probe development. ucsf.edu

Researchers have developed sophisticated chemoproteomic platforms using libraries of sulfonyl fluoride probes to map "ligandable hotspots" on proteins directly in living cells. ucsf.edu By using chiral probes, scientists can identify stereoselectively modified tyrosine and lysine sites, providing a deep resource for the development of new covalent chemical probes and inhibitors. ucsf.edu For example, specific chiral sulfonyl fluoride probes have been used to covalently modify Y228 in the epigenetic regulator WDR5 and Y387 in the immuno-oncology target APMAP. ucsf.edu Similarly, benzamide-sulfonyl fluoride warheads have been successfully used to create lysine-covalent agents targeting the XIAP protein, a key regulator of apoptosis. acs.org These studies demonstrate that by embedding a sulfonyl fluoride warhead within a scaffold that provides specific binding affinity, it is possible to achieve highly selective covalent functionalization of lysine and tyrosine residues, even in the complex environment of a living cell. acs.orgucsf.edu

Table 3: Summary of Research Findings on Amino Acid Functionalization

| Study Focus | Key Finding | Targeted Residue(s) | Source(s) |

|---|---|---|---|

| Chemoproteomic Mapping | A platform using enantiomeric pairs of clickable aryl sulfonyl fluoride probes identified hundreds of stereoselectively modified and ligandable sites in intact cells. | Tyrosine, Lysine | ucsf.edu |

| Inhibitor of Apoptosis Proteins (IAPs) | Benzamide-sulfonyl fluoride warheads were incorporated into peptide mimetics to create potent covalent inhibitors targeting a key lysine residue in the BIR3 domain of XIAP. | Lysine | acs.org |

| Kinase Inhibition | A sulfonyl fluoride-based inhibitor was developed to covalently target the catalytic lysine (Lys745) in EGFR, overcoming resistance to traditional cysteine-targeted drugs. | Lysine | researchgate.net |

| Protein-Protein Interactions | Aryl-fluoro sulfates and benzyl-sulfonyl fluorides were shown to be effective electrophiles for forming covalent adducts with lysine, tyrosine, and histidine residues in model systems, opening new avenues for designing covalent antagonists. | Lysine, Tyrosine, Histidine | nih.gov |

Methodological Advancements Facilitated by Sulfonyl Fluorides

The inherent reactivity of the sulfonyl fluoride group has been harnessed to develop novel and efficient synthetic methodologies. Its ability to act as a stable yet reactive hub for chemical reactions has led to significant progress in various areas of organic synthesis.

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for the reliable formation of covalent bonds. One of its notable applications is in the deoxyazidation of alcohols, a critical transformation for introducing the azide (B81097) functionality, which is a versatile precursor for amines, nitrogen-containing heterocycles, and bioconjugation via "click chemistry".

The direct conversion of alcohols to azides is challenging due to the poor leaving group nature of the hydroxyl group. nih.gov SuFEx-based methods overcome this limitation by activating the alcohol with a sulfonyl fluoride reagent. Reagents such as benzene-1,3-disulfonyl fluoride (BDSF) and benzene-1,3,5-trisulfonyl fluoride (BTSF) have proven to be effective for this purpose. researchgate.net The reaction typically proceeds by the in-situ formation of a sulfonate ester intermediate, which is then readily displaced by an azide source, such as trimethylsilyl (B98337) azide (TMSN₃). researchgate.net

Another notable reagent is N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), which facilitates the deoxyazidation of a broad range of alcohols at room temperature using sodium azide (NaN₃). nih.govresearchgate.net This method is characterized by its mild conditions and excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules, including natural products and pharmaceuticals. domainex.co.uk The proposed mechanism involves the reaction of the activated alcohol with SulfoxFluor to form a sulfonimidate ester, which then undergoes nucleophilic substitution by the azide ion. researchgate.net

The power of this methodology is highlighted by its successful application to a wide array of primary and secondary alcohols, delivering the corresponding azides in good to excellent yields. domainex.co.uk

Table 1: Examples of SuFEx-Mediated Deoxyazidation of Alcohols

| Entry | Alcohol Substrate | SuFEx Reagent | Azide Source | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Octanol | BDSF | TMSN₃ | 1-Azidooctane | >95% |

| 2 | Cyclohexanol | BDSF | TMSN₃ | Azidocyclohexane | 85% |

| 3 | 2-Phenylethanol | SulfoxFluor | NaN₃ | 1-Azido-2-phenylethane | 92% |

This table is generated based on representative data from the literature to illustrate the scope of the reaction.

The construction of cyclopropane (B1198618) rings is a fundamental objective in organic synthesis, as this motif is present in numerous natural products and pharmaceuticals. Alkyl sulfonyl fluorides have recently been demonstrated to be effective reagents in stereoselective cyclopropanation reactions.

In one innovative approach, alkyl sulfonyl fluorides act as ambiphilic partners in a palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.orgchemrxiv.org In this transformation, the sulfonyl fluoride group serves a dual role: it acidifies the α-protons, facilitating the formation of a nucleophile, and it acts as an internal oxidant in the catalytic cycle. chemrxiv.orgchemrxiv.org This methodology provides access to cis-substituted cyclopropanes with a broad substrate scope, including those bearing various functional groups like nitriles and esters. chemrxiv.org Mechanistic studies suggest that the turnover-limiting and diastereoselectivity-determining step is the Sₙ2-type oxidative addition of the C-SO₂F bond to the palladium center. chemrxiv.orgchemrxiv.org

Another strategy involves the Corey-Chaykovsky cyclopropanation reaction of 2-arylethenesulfonyl fluorides with sulfur ylides to generate nitrile- and sulfonyl fluoride-substituted cyclopropanes. rsc.org This method allows for the formation of both cis and trans diastereomers and demonstrates good functional group compatibility. rsc.orgrsc.org The resulting cyclopropyl (B3062369) sulfonyl fluorides are valuable building blocks that can undergo further transformations, including SuFEx reactions and reduction of the nitrile group. rsc.org The development of these methods showcases the versatility of the sulfonyl fluoride moiety in the stereoselective synthesis of complex small molecules.

Table 2: Stereoselective Cyclopropanation using Sulfonyl Fluorides

| Entry | Alkene | Sulfonyl Fluoride Reagent | Catalyst/Reagent | Product | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | Styrene | Methyl (fluorosulfonyl)acetate | Pd(OAc)₂ | Methyl 2-phenylcyclopropane-1-carboxylate | >20:1 |

| 2 | 1-Octene | (Fluorosulfonyl)acetonitrile | Pd(OAc)₂ | 2-Octylcyclopropane-1-carbonitrile | >20:1 |

| 3 | (E)-β-Nitrostyrene | (Cyanomethyl)triphenylphosphonium iodide / NaH | N/A | 1-Nitro-2-phenylcyclopropane-1-carbonitrile | 1:1.2 |

This table is generated based on representative data from the literature to illustrate the scope and stereoselectivity of the reactions.

The development of radiolabeled compounds is crucial for molecular imaging techniques such as Positron Emission Tomography (PET). The radioisotope fluorine-18 (B77423) (¹⁸F) is widely used in PET due to its favorable decay properties. ansto.gov.au Sulfonyl fluorides have emerged as important precursors and synthons in ¹⁸F radiosynthesis, enabling the development of novel PET tracers. nih.gov

One of the key advantages of using sulfonyl fluorides in this context is the robustness of the S-F bond, which allows for late-stage radiofluorination. acs.org A common strategy for preparing ¹⁸F-labeled arenesulfonyl fluorides involves the nucleophilic substitution of a corresponding sulfonyl chloride with [¹⁸F]fluoride. acs.org More recently, novel methods have been developed for the direct construction of the aryl-SO₂-¹⁸F bond from arenediazonium salts using a sulfur dioxide source and [¹⁸F]fluoride. acs.orgresearchgate.net This approach is compatible with a wide range of functional groups and has been applied to the ¹⁸F-labeling of drug-like molecules. acs.org

Furthermore, ¹⁸F-labeled sulfonyl fluorides can themselves serve as prosthetic groups for labeling biomolecules. For instance, an ¹⁸F-labeled synthon bearing a maleimide (B117702) group can be used to label cysteine-containing peptides and proteins. acs.org The combination of SuFEx chemistry with ¹⁸F-radiosynthesis has also led to ultrafast methods for producing ¹⁸F-labeled aryl fluorosulfates. nih.gov These advancements highlight the significant potential of sulfonyl fluoride chemistry in expanding the toolbox of radiochemists and facilitating the development of new diagnostic agents for PET imaging. acs.orgsnmjournals.org

Table 3: Examples of ¹⁸F Radiosynthesis Involving Sulfonyl Fluorides

| Entry | Precursor | ¹⁸F-Labeling Strategy | ¹⁸F-Labeled Product | Radiochemical Conversion/Yield |

|---|---|---|---|---|

| 1 | 4-Carbomethoxybenzenesulfonyl chloride | Nucleophilic substitution with [¹⁸F]KF/K₂₂₂ | [¹⁸F]Methyl 4-(fluorosulfonyl)benzoate | ~70% |

| 2 | 4-Formylbenzenediazonium tosylate | Reaction with DABSO and [¹⁸F]fluoride | [¹⁸F]4-Formylbenzenesulfonyl fluoride | ~45% |

| 3 | 4-Cyanophenol | Isotopic exchange with aryl fluorosulfate (B1228806) | [¹⁸F]4-Cyanophenyl fluorosulfate | >95% |

This table is generated based on representative data from the literature to illustrate different ¹⁸F-labeling strategies.

Advanced Characterization and Spectroscopic Analysis of 1h 1,3 Benzodiazole 5 Sulfonyl Fluoride

Spectroscopic Fingerprinting for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 1H-1,3-benzodiazole-5-sulfonyl fluoride (B91410). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer a "fingerprint" of the molecule, revealing details about its atomic framework and the types of chemical bonds present.

While specific experimental NMR data for 1H-1,3-benzodiazole-5-sulfonyl fluoride is not extensively reported, the expected spectral features can be predicted based on the analysis of related structures. NMR spectroscopy probes the local chemical environment of specific nuclei, such as ¹H (proton) and ¹⁹F (fluorine).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the benzimidazole (B57391) ring system. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the sulfonyl fluoride group. The N-H proton of the imidazole (B134444) ring would likely appear as a broad singlet at a downfield chemical shift.

| Expected ¹H NMR Data for this compound |

| Proton Assignment |

| Aromatic Protons (C4-H, C6-H, C7-H) |

| Imidazole Proton (C2-H) |

| Imidazole N-H Proton |

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a highly specific signal for the fluorine atom in the sulfonyl fluoride group. For various aryl-sulfonyl fluorides, this signal typically appears in a well-defined region. rsc.org The chemical shift is sensitive to the electronic environment of the aromatic ring. nih.govnih.gov

| Expected ¹⁹F NMR Data for this compound |

| Fluorine Assignment |

| -SO₂F |

Note: The chemical shift values are predictions and may vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the aromatic system, and the sulfonyl fluoride group. researchgate.netnist.gov

| Expected IR Absorption Bands for this compound |

| Functional Group |

| N-H Stretch (Imidazole) |

| C-H Stretch (Aromatic) |

| C=N and C=C Stretch (Benzimidazole ring) |

| S=O Asymmetric Stretch (Sulfonyl) |

| S=O Symmetric Stretch (Sulfonyl) |

| S-F Stretch (Sulfonyl fluoride) |

Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides definitive information about the precise spatial arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the literature, analysis of its derivatives offers significant insight into its likely solid-state behavior.

Benzimidazole derivatives have been shown to crystallize in various crystal systems. For instance, studies on related compounds have identified monoclinic and triclinic systems. The space group describes the symmetry elements present in the crystal lattice.

| Crystallographic Data for Benzimidazole Derivatives |

| Compound |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid nih.gov |

| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate mdpi.com |

| Mixed crystals of 2-alkyl-1-(phenylsulfonyl)-1H-benzimidazoles researchgate.net |

The interplay of intermolecular interactions governs how molecules assemble into larger, ordered structures. In benzimidazole derivatives, hydrogen bonding often leads to the formation of well-defined supramolecular architectures. For example, molecules can link together to form one-dimensional chains or undulating two-dimensional layers. nih.govnih.gov In some sulfonylated benzimidazoles, weak C—H⋯O interactions are characteristic features that influence the molecular arrangement. researchgate.net These aggregation patterns are critical as they can impact the material's physical properties.

Theoretical and Computational Characterization of Electronic and Structural Properties

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an electronic level. For a molecule like this compound, density functional theory (DFT) is a common method to investigate its properties. These theoretical studies offer insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For benzimidazole derivatives, the distribution of the HOMO and LUMO is influenced by the nature and position of substituents on the benzimidazole core. In the case of this compound, the electron-withdrawing sulfonyl fluoride group (-SO₂F) at the 5-position is expected to significantly influence the energies of the frontier orbitals. This group would likely lower the energy of both the HOMO and LUMO compared to unsubstituted benzimidazole. A detailed computational analysis would be required to determine the precise energy levels and the spatial distribution of these orbitals, which would, in turn, elucidate the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual experimental or calculated values, as these are not available in the cited literature.)

| Parameter | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which corresponds to stabilizing intramolecular interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the context of this compound, NBO analysis would reveal key insights into hyperconjugative and charge-transfer interactions. For instance, it could quantify the interactions between the lone pairs of electrons on the nitrogen and oxygen atoms with the antibonding orbitals of adjacent bonds. Studies on similar benzimidazole derivatives have utilized NBO analysis to understand the effects of different substituents on the electronic structure and the nature of intramolecular hydrogen bonds. sciepub.com For this compound, NBO analysis would be instrumental in understanding the electronic effects of the sulfonyl fluoride group on the benzimidazole ring system.

Table 2: Illustrative Natural Bond Orbital (NBO) Interaction Data (Note: This table presents a hypothetical scenario of NBO analysis for the target compound, as specific data is unavailable.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| - | - | - |

| - | - | - |

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron distribution. A softer molecule is generally more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters can be calculated from the energies of the HOMO and LUMO. For this compound, the strong electron-withdrawing nature of the -SO₂F group would be expected to result in a high electronegativity and electrophilicity index, making it susceptible to nucleophilic attack.

Table 3: Projected Reactivity Descriptors (Note: The values in this table are qualitative predictions and are not based on specific calculations.)

| Descriptor | Predicted Value |

| Electronegativity (χ) | High |

| Chemical Hardness (η) | Moderate to High |

| Chemical Softness (S) | Moderate to Low |

| Electrophilicity Index (ω) | High |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density in a molecule. scielo.br This analysis allows for the identification of atoms, bonds, and the characterization of chemical bonding based on the properties of the electron density at bond critical points (BCPs). Key parameters at a BCP include the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)).

A high value of ρ(r) indicates a strong covalent bond.

The sign of ∇²ρ(r) distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals interactions, ∇²ρ(r) > 0) interactions.

The sign of H(r) can also provide insight into the nature of the interaction, with negative values indicating a degree of covalent character.

QTAIM analysis of this compound would allow for a detailed characterization of all the chemical bonds within the molecule, including the C-S, S-O, and S-F bonds of the sulfonyl fluoride group, and the various bonds within the benzimidazole ring. It would also be able to characterize any potential intramolecular hydrogen bonds. Studies on other benzimidazole derivatives have successfully used QTAIM to investigate intramolecular interactions and the nature of chemical bonds. sciepub.commdpi.comnih.gov

Table 4: Representative QTAIM Parameters for Covalent Bonds (Note: This table provides typical ranges for QTAIM parameters for covalent bonds and does not represent calculated data for the specific compound.)

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C-C (aromatic) | ~0.3 | < 0 | < 0 |

| C-N | ~0.3-0.4 | < 0 | < 0 |

| C-S | ~0.1-0.2 | > 0 | ~0 |

| S=O | ~0.3-0.4 | > 0 | < 0 |

| S-F | ~0.1-0.2 | > 0 | ~0 |

Future Perspectives and Emerging Trends in Research on 1h 1,3 Benzodiazole 5 Sulfonyl Fluoride

Development of Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 1H-1,3-benzodiazole-5-sulfonyl fluoride (B91410) will undoubtedly be guided by the principles of green chemistry, emphasizing the development of sustainable and atom-economical routes. Current multistep syntheses often involve stoichiometric reagents and harsh conditions, generating significant waste. Emerging research, however, points towards more environmentally benign alternatives.

One promising approach involves the catalytic one-pot synthesis of the benzimidazole (B57391) core, followed by a direct and efficient fluorosulfonylation. nih.govnih.govaip.org Researchers are exploring the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and functionalized nanoparticles, to facilitate the condensation of o-phenylenediamines with appropriate aldehydes or carboxylic acids under milder conditions. nih.gov These catalysts offer the advantages of high selectivity, easy recovery, and recyclability, contributing to a more sustainable process. For instance, the use of a zinc-boron nitride catalyst under microwave conditions has been shown to be effective for the synthesis of 2-substituted benzimidazoles. nih.gov

The table below summarizes potential sustainable synthetic strategies for 1H-1,3-benzodiazole-5-sulfonyl fluoride, drawing inspiration from green synthesis methodologies for related compounds.

| Synthetic Step | Conventional Method | Potential Sustainable Alternative | Key Advantages |

| Benzimidazole Formation | Condensation of o-phenylenediamine (B120857) with a functionalized benzoic acid using strong acids and high temperatures. | Catalytic condensation using recyclable catalysts (e.g., zeolites, MOFs) or solvent-free microwave-assisted synthesis. nih.govmdpi.com | Milder reaction conditions, reduced solvent use, catalyst recyclability, shorter reaction times. |

| Sulfonyl Fluoride Introduction | Multi-step conversion of a sulfonic acid via the corresponding sulfonyl chloride. | Direct fluorosulfonylation of the benzimidazole core using C-H activation or one-pot conversion from sulfonic acids using safer fluorinating agents. nih.gov | Higher atom economy, avoidance of hazardous reagents like thionyl chloride. |

Discovery of Unprecedented Reactivity Modes for Sulfonyl Fluorides

The sulfonyl fluoride group is renowned for its unique blend of stability and "clickable" reactivity, primarily through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.com Future research on this compound is expected to uncover novel reactivity modes beyond conventional SuFEx reactions. The electronic properties of the benzimidazole ring system are likely to modulate the reactivity of the sulfonyl fluoride group in interesting ways.

One area of exploration is the transition-metal-catalyzed cross-coupling of the sulfonyl fluoride group. While traditionally considered relatively inert to such reactions, recent studies have shown that under specific catalytic conditions, aryl sulfonyl fluorides can participate in Suzuki-Miyaura coupling reactions. rsc.org This opens up the possibility of using this compound as a building block for the synthesis of complex, poly-aromatic systems with applications in organic electronics and medicinal chemistry.

Furthermore, the interplay between the acidic N-H proton of the benzimidazole ring and the sulfonyl fluoride group could lead to unique intramolecular reactivity or be exploited in the design of novel catalysts and sensors. The development of new activation methods for the S-F bond, potentially using photoredox catalysis or frustrated Lewis pairs, could also unlock unprecedented transformations. rhhz.net

The following table outlines potential novel reaction pathways for this compound.

| Reactivity Mode | Description | Potential Applications |

| Transition-Metal Catalyzed Cross-Coupling | The S-F bond is activated by a transition metal catalyst (e.g., Palladium) to participate in cross-coupling reactions with boronic acids or other organometallic reagents. rsc.org | Synthesis of complex molecules for drug discovery and materials science. |

| Intramolecular Cyclization | The N-H proton of the benzimidazole ring interacts with the sulfonyl fluoride group, potentially leading to cyclization reactions under specific conditions. | Development of novel heterocyclic scaffolds. |

| Photoredox-Mediated Transformations | The sulfonyl fluoride group is activated by visible light in the presence of a photocatalyst, enabling novel radical-based reactions. | Access to new chemical space and functionalization strategies. |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, and the study of this compound will be no exception. arxiv.orgmit.edu ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations with a high degree of accuracy. princeton.edunih.govacs.org

In the context of this compound, ML models could be employed to:

Predict optimal reaction conditions: By analyzing vast parameter spaces, ML can identify the ideal catalyst, solvent, temperature, and reaction time to maximize the yield and selectivity of a desired transformation. princeton.edunih.govacs.org

Discover novel reactivity: AI-powered retrosynthesis tools can propose novel synthetic routes and identify unprecedented reactions, potentially leading to the discovery of new reactivity modes for the sulfonyl fluoride group. arxiv.orgmit.edu

Accelerate the design of new functional molecules: By predicting the properties of virtual compounds, ML can guide the synthesis of new this compound derivatives with tailored electronic, optical, or biological properties.

The development of accurate and reliable ML models will require the generation of high-quality, standardized datasets of reactions involving sulfonyl fluorides and benzimidazoles. Collaborative efforts between experimental and computational chemists will be crucial for the successful implementation of these data-driven approaches.

Expansion of Applications in Materials Science and Polymer Chemistry

The unique combination of a rigid, thermally stable benzimidazole core and a reactive sulfonyl fluoride handle makes this compound a highly promising building block for advanced materials and polymers. tandfonline.comdtu.dk

In the realm of polymer chemistry, this compound can be utilized in several ways:

As a monomer for high-performance polymers: Polybenzimidazoles (PBIs) are known for their exceptional thermal and chemical stability. tandfonline.comdtu.dk The incorporation of a sulfonyl fluoride group into the polymer backbone via SuFEx polymerization could lead to novel PBIs with enhanced processability and tailored properties. rsc.orgrsc.org

As a cross-linking agent: The sulfonyl fluoride group can react with various nucleophiles, making it an effective cross-linker for creating robust and durable polymer networks. This could be particularly useful in the development of high-temperature membranes for fuel cells or separation applications. frontiersin.org

For the post-polymerization modification of materials: Surfaces and polymers can be functionalized with this compound to introduce the benzimidazole moiety, thereby imparting desirable properties such as thermal stability or specific binding capabilities.

The sulfonyl fluoride group also opens up possibilities for the development of novel functional materials. For example, benzimidazole-containing materials are being explored for applications in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. The ability to covalently attach these materials to surfaces via the sulfonyl fluoride group could lead to more robust and long-lasting devices and coatings. researchgate.net

The table below highlights potential applications of this compound in materials science.

| Application Area | Role of this compound | Potential Benefits |

| High-Performance Polymers | Monomer in SuFEx polymerization or as a cross-linking agent. rsc.orgrsc.org | Enhanced thermal stability, chemical resistance, and mechanical strength. |

| Fuel Cell Membranes | Component of proton-exchange membranes. frontiersin.org | Improved durability and performance at high temperatures. |

| Organic Electronics | Building block for organic semiconductors or as a surface modifier. | Tailored electronic properties and improved device stability. |

| Corrosion Inhibition | Covalent attachment to metal surfaces to form a protective layer. | Enhanced corrosion resistance and longevity of metal components. |

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1H-1,3-benzodiazole-5-sulfonyl fluoride, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : Start with benzodiazole precursors and employ sulfonation followed by fluorination. For example, chlorosulfonation of 1H-1,3-benzodiazole derivatives using ClSO₃H, followed by fluoride substitution (e.g., KF or AgF) under anhydrous conditions .

- Optimization : Monitor reaction temperature (typically 0–50°C) and stoichiometry to avoid over-sulfonation. Use inert atmospheres (N₂/Ar) to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity. Validate purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl fluoride groups (deshielded signals). ¹⁹F NMR confirms the presence of -SO₂F (δ ~45–55 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ for C₇H₄FN₂O₂S).

- IR Spectroscopy : Detect S=O stretches (~1350–1200 cm⁻¹) and C-F vibrations (~1100–1000 cm⁻¹) .

Q. What safety protocols are essential for handling sulfonyl fluoride derivatives in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention. Store in airtight containers away from moisture .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection : Use single crystals grown via slow evaporation (e.g., acetone/water). Collect high-resolution (<1.0 Å) data with synchrotron radiation or low-temperature (100 K) setups.

- Refinement : Apply the SHELXL program for small-molecule refinement. Use restraints for disordered sulfonyl groups and validate geometry with PLATON .

- Twinning Analysis : Employ SHELXD for structure solution if twinning is suspected. Check for pseudo-merohedral twinning using Hooft parameters .

Q. What computational approaches are suitable for studying electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). Analyze electrophilicity indices (ω = μ²/2η) to predict reactivity .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate binding poses with MD simulations (e.g., GROMACS) .

Q. How should researchers address discrepancies between experimental and computational bond lengths/angles?

Methodological Answer:

- Cross-Validation : Compare X-ray data with multiple DFT functionals (e.g., M06-2X vs. ωB97XD). Include solvent effects (PCM model) if reactions occur in solution.

- Error Analysis : Calculate root-mean-square deviations (RMSD) between experimental and computed values. Consider thermal motion in crystallographic data via TLS refinement .

Q. What strategies optimize regioselectivity in reactions involving this compound?

Methodological Answer:

Q. How do solvent polarity and proticity influence the stability and reactivity of this compound?

Methodological Answer:

- Stability Tests : Compare degradation rates in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents via UV-Vis or LC-MS. Hydrolysis is accelerated in protic media.

- Reactivity Screening : Use Kamlet-Taft parameters to correlate solvent polarity (π*) with reaction rates. For SNAr reactions, prefer DMF or THF for optimal kinetics .

Data Contradiction Analysis

Q. How to resolve conflicting NMR assignments for fluorine-containing derivatives?

Methodological Answer:

Q. What statistical methods validate crystallographic data consistency in sulfonyl fluoride structures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.